![molecular formula C23H15Cl2N3 B2522350 1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-93-2](/img/structure/B2522350.png)
1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 3,4-dichlorophenyl group at the 1-position and a methyl group at the 8-position. The presence of the pyrazoloquinoline core suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The 3,4-dichlorophenyl and methyl substituents would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazoloquinoline core and the substituents. The pyrazoloquinoline core may participate in various chemical reactions, particularly those involving the nitrogen atoms or the aromatic system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Herbicide Synthesis:
1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . In a continuous flow microreactor system, researchers have developed an efficient nitration process for this compound, achieving a remarkable 97% yield. Compared to traditional batch reactors, the use of microreactors significantly improves reaction efficiency and yield .
Antitumor Activity:
Studies have evaluated the antitumor potential of this compound derivatives. Some compounds derived from this scaffold exhibit promising inhibitory activity against gastric cancer cells (AGS and BGC-823) in vitro . Further investigations into their mechanisms of action and in vivo efficacy are ongoing.
Neuroprotection and Antioxidant Properties:
A specific chalcone compound derived from this pyrazoloquinoline structure—(E)-3-(3,4-dichlorophenyl)-1-(3,4-dihydroxyphenyl)-prop-2-en-1-one—has demonstrated potent antioxidant activity in PC12 cells. Its ability to scavenge reactive oxygen species (ROS) suggests potential neuroprotective effects .
Plant Hormone Analogues:
Indole derivatives play essential roles as plant hormones. Interestingly, this compound shares structural similarities with indole compounds. While not a direct plant hormone, its analogies may inspire further investigations into its effects on plant growth, development, and stress responses .
Photophysical Properties:
Exploring the photophysical behavior of this compound is another exciting avenue. Researchers can investigate its absorption and emission spectra, fluorescence properties, and potential applications in optoelectronic devices or sensors.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c1-14-7-10-21-17(11-14)23-18(13-26-21)22(15-5-3-2-4-6-15)27-28(23)16-8-9-19(24)20(25)12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCXUFAYSVHYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

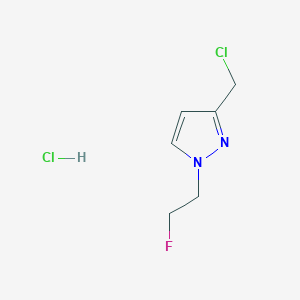
![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)
![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)

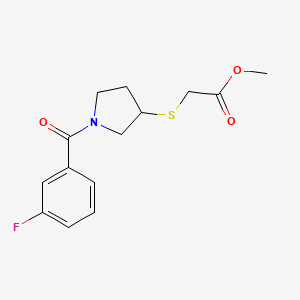
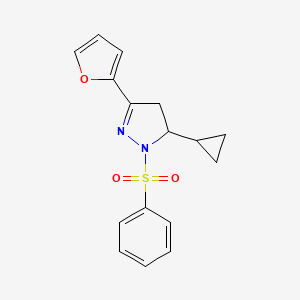
![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)
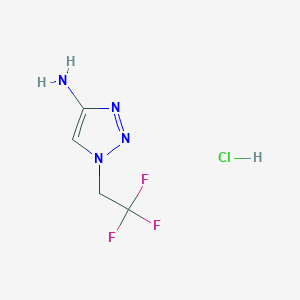
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2522284.png)
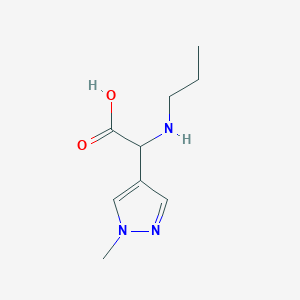
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)